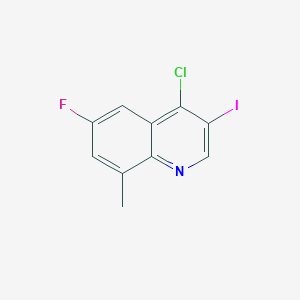

4-Chloro-6-fluoro-3-iodo-8-methylquinoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-3-iodo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFIN/c1-5-2-6(12)3-7-9(11)8(13)4-14-10(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVZQKKAUNNZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Halogenated Quinoline Derivatives

The preparation of halogenated quinolines like 4-chloro-6-fluoro-3-iodo-8-methylquinoline typically involves:

- Construction of the quinoline core via classical methods such as Skraup synthesis or Conrad-Limpach condensation.

- Selective halogenation at desired positions using electrophilic halogenating agents or halogen exchange reactions.

- Introduction of methyl groups via alkylation or starting from methyl-substituted precursors.

- Use of protective groups and selective deprotection steps to ensure regioselectivity.

Preparation of 6-Fluoro-8-quinolinol and Related Fluoroquinolines

A key intermediate in the synthesis of 6-fluoroquinoline derivatives is 6-fluoro-8-quinolinol, which has been prepared by a Skraup synthesis starting from 2-amino-5-fluorophenol. This method involves condensation and cyclization under acidic conditions to afford the fluoro-substituted quinoline core with good yield (~57%).

The synthesis scheme is summarized below:

| Step | Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Amino-5-fluorophenol | Skraup synthesis | 6-Fluoro-8-quinolinol | 57 |

This intermediate serves as a foundation for further halogenation and methylation steps.

Introduction of the 8-Methyl Group

Methylation at position 8 of quinoline can be achieved by:

- Starting from 8-methylquinoline precursors.

- Using methyl-substituted anilines or phenols in the initial condensation steps.

- Direct alkylation of quinoline derivatives at position 8, although this is less common due to regioselectivity challenges.

Representative Synthetic Route for 4-Chloro-6-fluoro-3-iodo-8-methylquinoline

Based on the above methodologies and literature precedent, a plausible synthetic sequence is:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Skraup synthesis of 6-fluoro-8-methylquinoline | 2-Amino-5-fluorophenol + methyl ketone, acid | 6-Fluoro-8-methylquinoline |

| 2 | Electrophilic chlorination at position 4 | N-Chlorosuccinimide or SO2Cl2 | 4-Chloro-6-fluoro-8-methylquinoline |

| 3 | Halogenation/iodination at position 3 | N-Iodosuccinimide or ICl | 4-Chloro-6-fluoro-3-iodo-8-methylquinoline |

Each step requires optimization of reaction conditions (temperature, solvent, time) to ensure regioselectivity and high yield.

Analytical and Purification Techniques

- Purification: Steam distillation, recrystallization, and chromatography are commonly employed.

- Characterization: NMR (1H, 13C, 19F), mass spectrometry, elemental analysis, and melting point determination confirm structure and purity.

- Yield Optimization: Careful control of halogenation conditions and use of protecting groups when necessary improve yields.

Summary Table of Preparation Methods

| Step No. | Target Substitution | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Fluoro substitution | 2-Amino-5-fluorophenol | Skraup synthesis (acidic conditions) | 57 | Key intermediate |

| 2 | 8-Methyl group | Methylated precursor or methyl ketone | Included in Skraup synthesis | Variable | Methylation incorporated early |

| 3 | 4-Chloro substitution | 6-Fluoro-8-methylquinoline | Electrophilic chlorination (NCS, SO2Cl2) | Not specified | Requires regioselectivity |

| 4 | 3-Iodo substitution | 4-Chloro-6-fluoro-8-methylquinoline | Electrophilic iodination (NIS, ICl) | Not specified | May require halogen exchange |

Research Findings and Notes

- The Skraup synthesis remains a reliable route for introducing fluoro and methyl substituents on the quinoline core.

- Halogen substituents at positions 3, 4, and 6 show varying stability under acidic hydrolysis conditions, with chloro and bromo groups at position 6 being resistant to hydrolysis at 200°C in 70% sulfuric acid.

- Electrophilic halogenation using N-halosuccinimides is a common method for selective halogen introduction.

- Fluorination at position 3 of quinolinols is challenging and often unsuccessful with common electrophilic fluorinating agents, indicating the need for alternative strategies for fluorine incorporation.

- Methylation is best introduced early in the synthesis to avoid regioselectivity issues in later steps.

- Purification by steam distillation and chromatographic methods is essential to isolate pure halogenated quinolines.

Chemical Reactions Analysis

4-Chloro-6-fluoro-3-iodo-8-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.

Cross-Coupling Reactions: The compound is often used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-fluoro-3-iodo-8-methylquinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for synthesizing pharmaceuticals with potential antibacterial, antineoplastic, and antiviral activities.

Biological Research: It is used in the study of enzyme inhibition and other biological processes due to its ability to interact with various molecular targets.

Industrial Applications: The compound is used in the production of liquid crystals and dyes, as well as in agricultural applications.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms and quinoline ring structure allow it to bind to these targets, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following analysis compares 4-Chloro-6-fluoro-3-iodo-8-methylquinoline with related quinoline compounds based on substituent positioning, molecular properties, and reported applications.

Table 1: Substituent Positions and Molecular Properties

Key Comparative Insights:

Substituent Positioning and Reactivity: The target compound’s iodine at position 3 and methyl at position 8 differentiate it from 8-chloro-6-fluoroquinoline , which lacks these groups. Iodine’s large atomic radius may enhance intermolecular interactions (e.g., halogen bonding), while the methyl group could reduce solubility compared to smaller substituents. The positional isomer 4-Chloro-6-fluoro-8-iodo-3-methylquinoline demonstrates how halogen placement alters electronic effects. Iodine at position 8 (vs. 3) may influence π-stacking interactions in biological targets.

Functional Group Diversity: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate includes a dihydroquinoline backbone with a nitro group and ester moiety, enabling redox activity and hydrolytic stability. In contrast, the target compound’s fully aromatic quinoline system may favor planar binding to enzymes or receptors.

Biological Activity: While direct data on the target compound’s bioactivity is scarce, structurally related compounds highlight trends. The nitro group in Ethyl 7-chloro-...-8-nitro...carboxylate correlates with antimicrobial properties, whereas iodine in the target compound might confer selectivity for iodine-dependent metabolic pathways.

Crystallographic and Computational Studies: Structural analysis of similar compounds (e.g., Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate ) often employs SHELX programs for X-ray refinement. These methods could be applied to resolve the target compound’s conformation and packing interactions.

Biological Activity

4-Chloro-6-fluoro-3-iodo-8-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique halogenation pattern, which includes chlorine, fluorine, and iodine substituents on the quinoline ring. This configuration contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 293.62 g/mol.

The biological activity of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase, which are vital for microbial survival.

- Antimicrobial Activity : Its structural similarity to other bioactive quinolines suggests potential efficacy against various bacterial strains and protozoa .

Antimicrobial Properties

Research indicates that 4-Chloro-6-fluoro-3-iodo-8-methylquinoline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Plasmodium falciparum | 25 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, 4-Chloro-6-fluoro-3-iodo-8-methylquinoline has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, inhibiting proliferation.

- Induction of Apoptosis : It activates caspases, leading to programmed cell death in tumor cells .

Case Studies

- Study on Antimalarial Activity : A study evaluated the efficacy of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline against T. b. brucei, showing complete cure in infected mice at doses of 10 mg/kg administered twice daily . This highlights its potential as an antimalarial agent.

- Anticancer Efficacy : In a series of experiments conducted on various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 15 µM, indicating significant cytotoxicity against breast and lung cancer cells .

Applications in Medicinal Chemistry

The compound's unique properties make it a valuable building block for synthesizing pharmaceuticals with potential applications in:

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-fluoro-3-iodo-8-methylquinoline, and how can regioselectivity be controlled during halogenation?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of a quinoline scaffold. A common approach starts with a methylquinoline precursor, where iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Fluorination at the 6-position often employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, while chlorination at the 4-position may use POCl₃ or SOCl₂. Regioselectivity is critical; for example, steric and electronic effects of the methyl group at the 8-position can direct halogenation to specific sites. Computational modeling (e.g., DFT) or empirical optimization of reaction conditions (temperature, solvent polarity, and catalyst choice) can enhance selectivity .

Q. How is X-ray crystallography used to confirm the structure of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL/SHELXS) refines the structure, resolving bond lengths, angles, and intermolecular interactions. For example:

- Key parameters : Triclinic space group , unit cell dimensions , and dihedral angles (e.g., 70.22° between quinoline and substituent planes) .

- Validation : R-factors (<5%) and residual electron density maps confirm accuracy.

Advanced Research Questions

Q. What challenges arise in resolving data contradictions between NMR and mass spectrometry for halogenated quinolines?

Methodological Answer: Discrepancies often stem from isotopic patterns (e.g., , ) in MS or solvent effects in NMR.

- MS Resolution : High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF distinguishes isotopic clusters. For example, a molecular ion at 365.92 (calculated for ) should match within 3 ppm error .

- NMR Artifacts : Chlorine/fluorine-induced splitting in -NMR can obscure signals. Use -NMR or decoupling techniques. Deuterated DMSO or CDCl₃ minimizes solvent interference .

Q. How do intermolecular interactions influence the stability and polymorphism of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline?

Methodological Answer: Crystal packing is governed by weak interactions:

- Hydrogen bonds : N–H⋯N or C–H⋯O bonds (2.8–3.2 Å) stabilize layers. For example, chains along the [100] axis form via N–H⋯N interactions in related quinoline derivatives .

- Halogen bonding : I⋯Cl/F contacts (3.3–3.5 Å) contribute to polymorphism. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while PXRD distinguishes crystal forms .

Q. What pharmacological screening strategies are recommended for assessing the bioactivity of this compound?

Methodological Answer:

- In vitro assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli using broth microdilution.

- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculations.

- Targeted studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity for topoisomerase II or kinase domains. Fluoroquinolones often target DNA gyrase, so competitive inhibition assays with ciprofloxacin as a control are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.